molecular formula C3H6N4O2 B14402687 2-Azido-2-nitropropane CAS No. 85620-94-6

2-Azido-2-nitropropane

Cat. No.: B14402687
CAS No.: 85620-94-6
M. Wt: 130.11 g/mol
InChI Key: VMFPOASYKRTFTD-UHFFFAOYSA-N
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Description

2-Azido-2-nitropropane is an organic compound characterized by the presence of both azido and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-2-nitropropane can be synthesized through radical-nucleophilic substitution reactions. One common method involves the reaction of 2-nitropropane with sodium azide under specific conditions . The reaction typically proceeds via the formation of intermediate radical anions, which then undergo oxidative addition to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azides and nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2-Azido-2-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-2-nitropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-2-nitropropane involves its ability to undergo radical-nucleophilic substitution reactions. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-2-nitropropane is unique due to its combination of azido and nitro groups, which impart distinct reactivity and stability. This makes it a valuable compound for studying radical-nucleophilic substitution reactions and for applications in bioorthogonal chemistry and energetic materials .

Properties

CAS No.

85620-94-6

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

2-azido-2-nitropropane

InChI

InChI=1S/C3H6N4O2/c1-3(2,5-6-4)7(8)9/h1-2H3

InChI Key

VMFPOASYKRTFTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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